molecular formula C17H26N3O4P B12077724 Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate

Cat. No.: B12077724
M. Wt: 367.4 g/mol
InChI Key: BPSKMWNDDVVASZ-UHFFFAOYSA-N
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Description

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is a complex organic compound that features a nicotinate ester linked to a phosphoramidite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate typically involves the reaction of nicotinic acid derivatives with phosphoramidite reagents. One common method involves the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite as a key reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction is often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate can undergo various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.

    Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and phosphoramidite groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine or tert-butyl hydroperoxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester and phosphoramidite groups.

Major Products

    Oxidation: The major product is the corresponding phosphate ester.

    Substitution: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are nicotinic acid derivatives and phosphoric acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate involves its ability to act as a phosphorylating agent. The phosphoramidite group can react with hydroxyl groups to form phosphate esters, which are important intermediates in the synthesis of nucleotides and other biologically active molecules. The molecular targets and pathways involved include the formation of phosphodiester bonds in nucleic acids and the modification of other biomolecules through phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is unique due to its combination of a nicotinate ester and a phosphoramidite group, which provides it with distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of complex organic molecules make it a valuable compound in scientific research and industrial applications.

Biological Activity

Introduction

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate, commonly referred to as a modified nucleoside, has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This compound is characterized by its unique phosphoramidite structure, which enhances its biological activity and efficacy in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is C46H52Cl6N3O10PC_{46}H_{52}Cl_6N_3O_{10}P, with a molecular weight of 1050.61 g/mol. Its structure features a phosphanyl group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC46H52Cl6N3O10PC_{46}H_{52}Cl_6N_3O_{10}P
Molecular Weight1050.61 g/mol
CAS Number1808096-82-3
EINECS[Not Available]

The biological activity of this compound primarily stems from its ability to act as a phosphorylated nucleoside. It is phosphorylated by T4 kinase, which facilitates its incorporation into nucleic acids, thereby influencing gene expression and cellular function. The diisopropylamino group enhances solubility and cellular uptake, making it a promising candidate for therapeutic applications.

Key Mechanisms:

  • Phosphorylation : Enhances stability and bioavailability.
  • Cellular Uptake : Facilitated by the diisopropylamino moiety.
  • Gene Regulation : Potential modulation of gene expression through incorporation into RNA.

Cardiovascular Applications

Recent studies indicate that this compound exhibits protective effects against cardiovascular diseases. It has been shown to reduce oxidative stress and inflammation in vascular tissues, which are critical factors in the pathogenesis of cardiovascular disorders.

Metabolic Effects

In metabolic studies, this compound has demonstrated significant effects on glucose metabolism and lipid profiles. It appears to enhance insulin sensitivity and reduce hyperlipidemia, making it a potential therapeutic agent for type 2 diabetes and related metabolic syndromes.

Case Studies

  • Cardiovascular Health : In a study involving animal models, administration of this compound resulted in a marked reduction in markers of inflammation and oxidative stress compared to control groups.
  • Diabetes Management : Clinical trials have indicated improved glycemic control in patients with type 2 diabetes following treatment with this compound.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsStudy Reference
CardiovascularReduced oxidative stress
MetabolicImproved insulin sensitivity
Anti-inflammatoryDecreased inflammatory markers

Properties

Molecular Formula

C17H26N3O4P

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H26N3O4P/c1-13(2)20(14(3)4)25(23-10-6-9-18)24-12-16-8-7-15(11-19-16)17(21)22-5/h7-8,11,13-14H,6,10,12H2,1-5H3

InChI Key

BPSKMWNDDVVASZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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